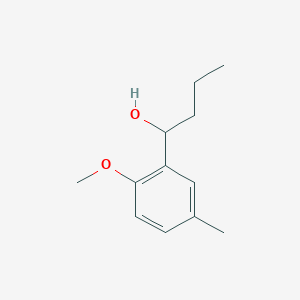

1-(2-Methoxy-5-methylphenyl)-1-butanol

Beschreibung

1-(2-Methoxy-5-methylphenyl)-1-butanol is a secondary alcohol characterized by a butanol chain attached to a substituted aromatic ring. The phenyl group contains a methoxy (-OCH₃) substituent at the 2-position and a methyl (-CH₃) group at the 5-position.

Eigenschaften

IUPAC Name |

1-(2-methoxy-5-methylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-5-11(13)10-8-9(2)6-7-12(10)14-3/h6-8,11,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJIHTZAZNUCFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)C)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-methylphenyl)-1-butanol can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylphenol with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-1-butanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as chromyl chloride or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can involve the replacement of the methoxy group with other functional groups using nucleophilic substitution reactions.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can produce corresponding alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Table 1: Synthetic Routes Overview

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method 1 | 2-Methoxy-5-methylphenol + Butyl bromide | DMF, KCO, Heat | High |

| Method 2 | Alternative routes (not specified) | Varies | Varies |

Chemistry

As a building block in organic synthesis, 1-(2-Methoxy-5-methylphenyl)-1-butanol can be utilized to create more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

The compound serves as a precursor for synthesizing biologically active molecules. Research indicates that similar compounds exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess these activities.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic properties such as:

- Anti-inflammatory effects

- Antioxidant activity

Research into its mechanism of action indicates that it may interact with specific molecular targets like enzymes or receptors, leading to various biological responses.

Antimicrobial Activity

Studies have shown that phenolic compounds similar to this compound possess significant antimicrobial properties. For example, derivatives have demonstrated minimum inhibitory concentration (MIC) values against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| Related Phenolic Compound | 0.0005 - 0.032 | Antibacterial |

| This compound | TBD | Under Investigation |

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Similar compounds have shown effectiveness against gastric adenocarcinoma cells.

Table 3: Anticancer Efficacy of Related Compounds

| Compound Name | Cell Line Tested | Efficacy |

|---|---|---|

| Related Diamine Derivative | Gastric Adenocarcinoma | Significant |

| This compound | TBD | Under Investigation |

Case Studies

Anticonvulsant Properties : Research on structurally related compounds indicates potential anticonvulsant activities in animal models. Specific substitutions in the structure may enhance efficacy against seizures.

Synergistic Effects : Studies have highlighted the potential for combining this compound with other therapeutic agents to develop combination therapies that leverage unique properties for enhanced effectiveness.

Wirkmechanismus

The mechanism by which 1-(2-Methoxy-5-methylphenyl)-1-butanol exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Variations

1-(2-Methoxy-5-methylphenyl)-1-docosanone

- Structure: Features a 22-carbon ketone chain (docosanone) attached to the same substituted phenyl ring.

- Key Differences :

- Functional Group : Ketone (C=O) vs. alcohol (-OH).

- Chain Length : C22 vs. C4 in the target compound.

- Implications :

1-(2-Methoxyphenyl)-3-buten-1-ol

- Structure: Contains a shorter unsaturated butenol chain (C4 with a double bond) and lacks the 5-methyl group.

- Key Differences :

- Substituents : Only a methoxy group on the phenyl ring.

- Unsaturation : Double bond in the carbon chain.

- Implications :

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol

- Structure : A nitrosamine derivative with a pyridyl group instead of a phenyl ring.

- Key Differences :

- Heterocyclic Substituent : Pyridine ring vs. substituted benzene.

- Functional Group : Nitrosamine (-N-N=O) and alcohol.

- Implications: Nitrosamines are potent carcinogens, whereas the target compound lacks such groups. Pyridine’s electron-withdrawing nature contrasts with the methoxy group’s electron-donating effect .

Physicochemical Properties

| Property | 1-(2-Methoxy-5-methylphenyl)-1-butanol | 1-(2-Methoxy-5-methylphenyl)-1-docosanone | 1-(2-Methoxyphenyl)-3-buten-1-ol |

|---|---|---|---|

| Molecular Weight | ~194 g/mol (estimated) | ~432 g/mol | ~178 g/mol |

| Functional Group | Alcohol (-OH) | Ketone (C=O) | Alcohol (-OH) |

| Boiling Point | Moderate (estimated 250–300°C) | High (>350°C) | Lower (~200–250°C) |

| Water Solubility | Low (due to aromatic ring) | Very low (long alkyl chain) | Moderate (unsaturated chain) |

| Reactivity | Oxidizable to ketone | Stable towards oxidation | Prone to addition reactions |

Biologische Aktivität

Overview

1-(2-Methoxy-5-methylphenyl)-1-butanol is a phenolic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and anticancer activities. The compound's structure, synthesis, and mechanisms of action are also discussed.

Chemical Structure and Properties

This compound features a butanol backbone with a methoxy and methyl-substituted phenyl ring. Its chemical formula is , and it is characterized by the presence of a hydroxyl group (-OH), which plays a crucial role in its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Reduction of corresponding ketones : Utilizing reducing agents such as lithium aluminum hydride.

- Alkylation reactions : Employing alkyl halides in the presence of bases to introduce the butanol moiety.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess radical scavenging activity:

- DPPH Scavenging Assay : Results indicate that at concentrations between 100 mg/mL to 300 mg/mL, the compound exhibits notable antioxidant activity, suggesting its utility in protecting cells from oxidative stress .

Anticancer Activity

Preliminary studies have explored the anticancer effects of this compound:

- Mechanisms of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Research has shown that it can inhibit tumor growth in murine models, although detailed mechanisms remain to be elucidated .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Study on Antimicrobial Effects : A study conducted on various pathogenic bacteria demonstrated that the compound effectively inhibited bacterial growth, supporting its potential as a natural preservative in food products.

- Antioxidant Efficacy Assessment : In a controlled experiment, the compound was tested alongside known antioxidants, showing comparable results in scavenging free radicals.

- Evaluation of Anticancer Properties : A murine model study indicated that treatment with this compound led to significant tumor size reduction compared to control groups.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The hydroxyl group facilitates interactions with enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-2-butanol | Chlorophenyl group | Moderate antimicrobial properties |

| 2-Methyl-1-butanol | Simple aliphatic alcohol | Low toxicity, limited bioactivity |

| 3-Methylbutanol | Branched chain alcohol | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.